molecular formula C14H17N3O B2699907 3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 887220-99-7

3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B2699907
CAS RN: 887220-99-7
M. Wt: 243.31
InChI Key: YRANTLUSYKUPHY-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as MTSET and is a spirocyclic compound that has a triazole ring, a spirocyclic cyclohexane ring, and a ketone group.

Scientific Research Applications

ORL1 Receptor Agonists

Research has identified compounds related to 3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one as potent ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. Studies focusing on the synthesis and biochemical characterization of these ligands have demonstrated their high affinity for the ORL1 receptor and their selective agonistic activity, which could have implications in developing treatments for pain and neurological disorders Röver et al., 2000.

Ultrasound-assisted Synthesis

A novel synthesis method using ultrasound-assistance has been developed for creating 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives. This method offers advantages such as environmental friendliness, energy efficiency, short reaction times, and greater selectivity. The derivatives synthesized through this method have been characterized, providing foundational knowledge for future applications in various fields Velupula et al., 2021.

Antimicrobial Activities

Compounds incorporating the 1,2,4,8-tetraazaspiro[4.5]dec-2-ene structure have been synthesized and shown to exhibit significant antimicrobial activity against various microbial strains. This research suggests potential for these compounds in developing new antimicrobial agents Dalloul et al., 2017.

Anticancer and Antidiabetic Activities

A series of spirothiazolidines analogs, incorporating the this compound scaffold, have been developed and shown to possess significant anticancer and antidiabetic activities. These findings open avenues for the development of new therapeutic agents in the treatment of cancer and diabetes Flefel et al., 2019.

Anti-Breast Cancer and EGFR Inhibitors

Research into triazaspiro[4.5]dec-8-ene benzylidine derivatives has revealed compounds with potential as epidermal growth factor receptor inhibitors and moderate antiproliferative activity against breast cancer cell lines. These studies contribute to the ongoing search for effective cancer therapies Fleita et al., 2013.

properties

IUPAC Name

3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-10-2-4-11(5-3-10)12-13(18)17-14(16-12)6-8-15-9-7-14/h2-5,15H,6-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRANTLUSYKUPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCNCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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